3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1217862-43-5
VCID: VC2908653
InChI: InChI=1S/C12H12BrNO/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7-8,14H,2,5-6H2
SMILES: C1CC(=CC(=O)C1)NC2=CC(=CC=C2)Br
Molecular Formula: C12H12BrNO
Molecular Weight: 266.13 g/mol

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one

CAS No.: 1217862-43-5

Cat. No.: VC2908653

Molecular Formula: C12H12BrNO

Molecular Weight: 266.13 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one - 1217862-43-5

Specification

CAS No. 1217862-43-5
Molecular Formula C12H12BrNO
Molecular Weight 266.13 g/mol
IUPAC Name 3-(3-bromoanilino)cyclohex-2-en-1-one
Standard InChI InChI=1S/C12H12BrNO/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7-8,14H,2,5-6H2
Standard InChI Key ZPRRRRKVJNWYHK-UHFFFAOYSA-N
SMILES C1CC(=CC(=O)C1)NC2=CC(=CC=C2)Br
Canonical SMILES C1CC(=CC(=O)C1)NC2=CC(=CC=C2)Br

Introduction

Physical and Chemical Properties

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one possesses several distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems. The compound's structure and properties are summarized in Table 1.

Basic Information

Table 1: Physicochemical Properties of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one

PropertyValueSource
PubChem CID45033001
Molecular FormulaC₁₂H₁₂BrNO
Molecular Weight266.13 g/mol
Exact Mass265.01023 Da
Creation Date2010-03-29
Modification Date2025-03-01

Computed Properties

Table 2: Computed Physicochemical Properties

PropertyValueReference Method
XLogP3-AA2.8Computed by XLogP3 3.0 (PubChem release 2019.06.18)
H-Bond Donor Count1Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18)
H-Bond Acceptor Count2Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18)
Rotatable Bond Count2Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18)

The XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting that the compound has a balanced hydrophilic-lipophilic profile that may influence its pharmacokinetic properties, including membrane permeability and potential for oral bioavailability. The presence of one hydrogen bond donor and two hydrogen bond acceptors provides opportunities for intermolecular interactions that may be crucial for binding to biological targets .

Structural Characteristics

Molecular Structure

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one features a cyclohexenone ring with an enamine functional group at position 3. The bromine atom at the meta position of the phenyl ring influences the electronic distribution within the molecule, potentially affecting its reactivity and binding properties. The compound contains an α,β-unsaturated carbonyl system, which can participate in various reactions including Michael additions .

Hydrogen Bonding

The structure of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one allows for the formation of intramolecular hydrogen bonding, which can influence its three-dimensional conformation. Similar compounds have been shown to exhibit hydrogen bonding between the NH group and the carbonyl oxygen . This intramolecular hydrogen bonding can stabilize particular conformations of the molecule, potentially affecting its biological activity and chemical reactivity.

Applications

Organic Synthesis

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one, due to its reactive functional groups, can serve as a valuable building block in organic synthesis. The bromine substituent provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. Additionally, the enamine moiety offers opportunities for a range of transformations, including alkylation, acylation, and cycloaddition reactions .

Pharmaceutical Research

Based on the properties of related aminocyclohexenone derivatives, 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one may possess pharmaceutical relevance. Similar compounds have been investigated for their potential as chemokine receptor antagonists, specifically targeting CXCR2, which plays a role in inflammatory processes . The structural features of this compound make it a candidate for evaluation in drug discovery programs targeting inflammatory diseases.

Biological Activity

Structure-Activity Relationship

The biological activity of 3-aminocyclohex-2-en-1-one derivatives is heavily influenced by their substitution patterns. The presence of a bromine atom in the meta position of the phenyl ring in 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one may confer unique biological properties. Structure-activity relationship studies of similar compounds have indicated that halogen substitution can enhance binding to specific biological targets and improve pharmacokinetic properties .

ADMET Properties

In silico predictions for related 3-aminocyclohex-2-en-1-one derivatives have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles . These compounds generally possess drug-like properties and lack significant cytotoxicity, suggesting potential applications in the treatment of inflammatory disorders. The lipophilicity (XLogP3-AA value of 2.8) of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one indicates a balance that may favor reasonable oral bioavailability while maintaining adequate aqueous solubility .

Comparison with Similar Compounds

3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one belongs to a broader class of substituted 3-aminocyclohex-2-en-1-ones. Comparison with related compounds, such as those with different halogen substitutions or alternative position isomers, provides insights into the structure-property relationships within this class.

Structural Analogs

Table 3: Comparison of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one with Related Compounds

CompoundKey Structural DifferencePotential Impact on Properties
3-[(2-Methylphenyl)amino]cyclohex-2-en-1-oneMethyl group at ortho position instead of bromine at meta positionDifferent electronic effects and steric hindrance
3-[(2-Chlorophenyl)amino]cyclohex-2-en-1-oneChlorine at ortho position instead of bromine at meta positionAltered halogen bonding capabilities and lipophilicity
3-[(2-Fluorophenyl)amino]cyclohex-2-en-1-oneFluorine at ortho position instead of bromine at meta positionDifferent electronic properties and metabolic stability
3-[(2-Bromophenyl)amino]cyclohex-2-en-1-oneBromine at ortho position instead of meta positionAltered steric effects and potential for intramolecular interactions

Reactivity Patterns

The reactivity of 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one is expected to differ from its structural analogs due to the specific electronic and steric effects of the meta-bromine substituent. For instance, the meta position of the bromine would have different influences on the nucleophilicity of the aniline nitrogen compared to ortho or para substitutions. Additionally, the bromine substituent's electron-withdrawing nature may affect the reactivity of the cyclohexenone ring, particularly in reactions involving the carbonyl group or the conjugated double bond .

Recent Research

The chemical class to which 3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one belongs has been the subject of recent investigations, particularly in medicinal chemistry. A significant advancement in this field is the development of 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists, as reported by researchers in 2018 .

Synthetic Methodologies

Recent advances in synthetic methodologies have facilitated the preparation of diverse 3-aminocyclohex-2-en-1-one derivatives. These methodologies include optimized conditions for the reaction of 1,3-cyclohexanedione with various amines, as well as novel post-synthetic modifications to introduce functionality at different positions of the cyclohexenone scaffold .

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